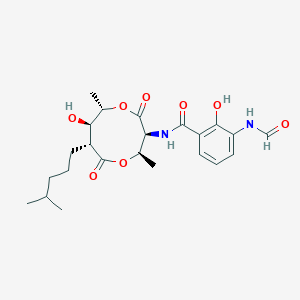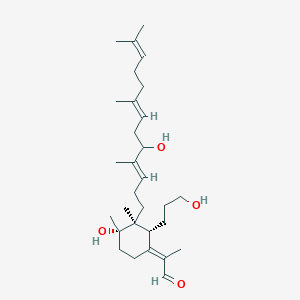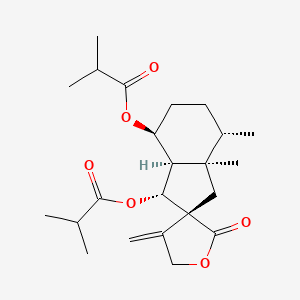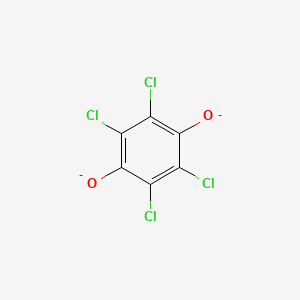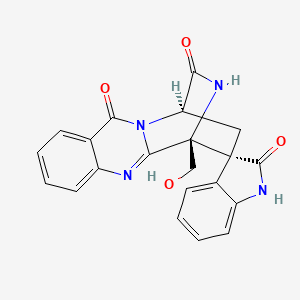![molecular formula C33H48O6 B1251012 (7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one](/img/structure/B1251012.png)
(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one is a natural product found in Cytophaga with data available.
Scientific Research Applications
Chemical Synthesis and Modifications
Formation of N-substituted Derivatives : Research shows the preparation of N-substituted derivatives from similar complex organic compounds, highlighting the potential for creating a variety of modified molecules. This process can be used for the development of new chemical entities with potential applications in different scientific fields (Al-Zaidi, Crilley, & Stoodley, 1983).
Ring Opening Reactions : Studies involving the ring opening of complex molecules like 5-oxaporphyrin have shown the formation of various substituted products. These reactions can be crucial in manipulating the structure of (7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one for specific scientific applications (Kakeya, Aozasa, Mizutani, Hitomi, & Kodera, 2014).
Biological and Pharmacological Studies
Pheromonal Activity in Insects : There is evidence of similar complex organic compounds being involved in pheromonal activity in certain insect species. This could suggest potential research applications in understanding and possibly influencing insect behavior (Bartelt, Weisleder, Dowd, & Plattner, 1992).
Applications in Medicinal Chemistry : The structural complexity and reactivity of such molecules indicate potential applications in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Studies have shown the synthesis and modification of similar compounds for potential use in drug development (Avery, Fan, Karle, Bonk, Miller, & Goins, 1996).
Advanced Material Science
- Organic Semiconductors and Photovoltaic Cells : The unique electronic properties of such compounds could be explored for applications in organic semiconductors and photovoltaic cells. Research in similar molecular structures has shown potential in the development of advanced materials for energy applications (Zhang, Wang, Nishiura, Xi, & Hou, 2011).
properties
Product Name |
(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one |
|---|---|
Molecular Formula |
C33H48O6 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one |
InChI |
InChI=1S/C33H48O6/c1-5-6-7-9-13-25(2)18-21-32-27(4)19-20-28(34)15-10-8-11-16-29(35)22-26(3)14-12-17-30(36)23-31(37)24-33(38)39-32/h5-10,12-13,17-20,27-32,34-37H,1,3,11,14-16,21-24H2,2,4H3/b7-6+,10-8+,13-9-,17-12+,20-19+,25-18- |
InChI Key |
QETZYFKPMZHAFT-NWFTXAHQSA-N |
Isomeric SMILES |
CC1/C=C/C(C/C=C/CCC(CC(=C)C/C=C/C(CC(CC(=O)OC1C/C=C(/C)\C=C/C=C/C=C)O)O)O)O |
Canonical SMILES |
CC1C=CC(CC=CCCC(CC(=C)CC=CC(CC(CC(=O)OC1CC=C(C)C=CC=CC=C)O)O)O)O |
synonyms |
YM 32890B YM-32890 B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



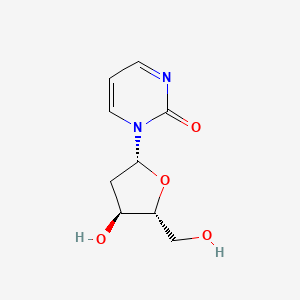
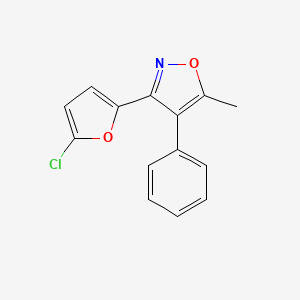
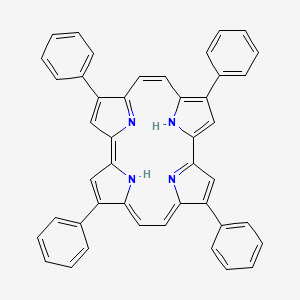
![[1-amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-[(5E,7E)-3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl]-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate](/img/structure/B1250933.png)
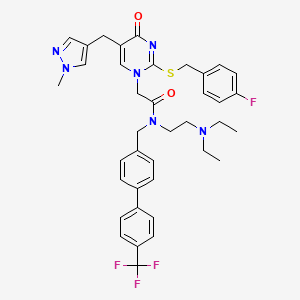
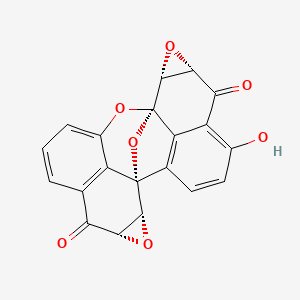
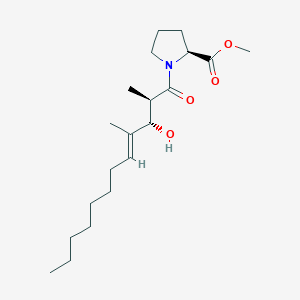
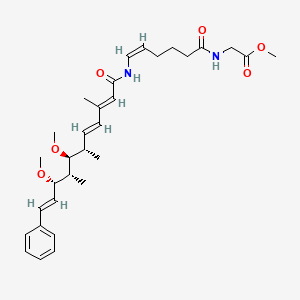
![5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]furan-3-carboxamide](/img/structure/B1250941.png)
